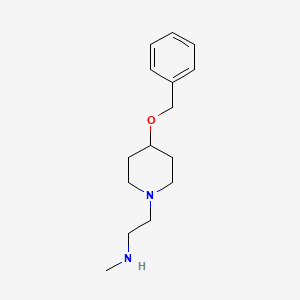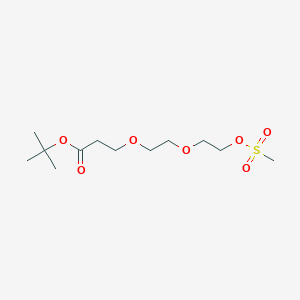
Naronapride dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naronapride dihydrochloride is used in the Treatment of Gastric Disorder.
Scientific Research Applications
Metabolism and Pharmacokinetics
Naronapride dihydrochloride, also known as ATI-7505, is a serotonin 5-HT4 receptor agonist studied for its metabolism and pharmacokinetics. In a study involving healthy males, naronapride was found to be extensively metabolized, leading to various metabolites like ATI-7500, ATI-7400, and ATI-7100. The study demonstrated that naronapride and its major metabolites reached peak plasma levels within 1-1.7 hours post-dose, and the primary route of elimination was fecal excretion, with approximately 32% of the dose excreted unchanged in feces. This research provides vital insights into how naronapride is processed in the body, which is crucial for understanding its therapeutic efficacy and safety profile (Bowersox et al., 2011).
Treatment of Gastrointestinal Disorders
Naronapride has been evaluated for its efficacy in treating gastrointestinal disorders. Research indicates that naronapride may be effective in reducing esophageal acid exposure in conditions like acid reflux disorders. The studies suggest a consistent and dose-related decrease in measures of esophageal acid exposure, such as the percentage of time with pH<4.0 and the total number of acid reflux episodes. This indicates the potential of naronapride in the treatment of gastrointestinal diseases, warranting further investigation (Leitz et al., 2011), (Okereke et al., 2011).
Chronic Constipation Treatment
Naronapride has been identified as a promising drug under investigation for the treatment of chronic constipation. It is recognized alongside other 5-HT4 receptor modulators such as velusetrag. These developments reflect the ongoing drug research trends in the field of gastrointestinal therapeutics, highlighting the potential role of naronapride in managing chronic constipation (Jiang et al., 2015).
properties
CAS RN |
860169-57-9 |
|---|---|
Molecular Formula |
C27H43Cl3N4O5 |
Molecular Weight |
610.01 |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C27H41ClN4O5.2ClH/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32;;/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34);2*1H/t22-,24+,25+;;/m1../s1 |
InChI Key |
ZKVOMYDQQYOJKE-HTKGJVFSSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Naronapride dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)


![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
